molecular formula C16H22ClN3O3 B084654 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- CAS No. 14733-75-6

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-

Cat. No. B084654
CAS RN: 14733-75-6
M. Wt: 339.82 g/mol
InChI Key: XTDOOWXLTBAVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as TRO19622, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has shown promising results in treating various diseases, including cancer, cardiovascular, and neurological disorders.

Mechanism Of Action

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- exerts its biological effects by inhibiting the activity of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of downstream signaling pathways.

Biochemical And Physiological Effects

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can protect neurons from oxidative stress and reduce the accumulation of amyloid-beta in the brain. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can reduce the infarct size and improve cardiac function by reducing inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its high specificity for CK2, which reduces the risk of off-target effects. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the research and development of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One potential direction is to optimize the chemical structure of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- to improve its solubility and bioavailability. Another direction is to investigate the potential of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- as a combination therapy with other anticancer drugs or neuroprotective agents. Furthermore, future studies should focus on the safety and efficacy of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- in clinical trials to determine its potential as a therapeutic agent for cancer, cardiovascular, and neurological disorders.

Synthesis Methods

The synthesis of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- involves the reaction of 2-benzoxazolinone with 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out under mild conditions and yields a white solid that is purified by column chromatography. The purity of the compound is determined by HPLC, and the structure is confirmed by NMR and mass spectrometry.

Scientific Research Applications

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has also been found to reduce the viability of primary acute myeloid leukemia cells and enhance the sensitivity of leukemia cells to chemotherapy. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been found to have cardioprotective effects and can reduce the size of myocardial infarction in animal models of ischemic heart disease.

properties

CAS RN

14733-75-6

Product Name

2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.82 g/mol

IUPAC Name

5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H22ClN3O3/c17-13-2-3-15-14(12-13)20(16(22)23-15)5-1-4-18-6-8-19(9-7-18)10-11-21/h2-3,12,21H,1,4-11H2

InChI Key

XTDOOWXLTBAVKL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO

Other CAS RN

14733-75-6

synonyms

5-Chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one

Origin of Product

United States

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